molecular formula C14H8INO B1614080 4-Cyano-3'-iodobenzophenone CAS No. 890098-65-4

4-Cyano-3'-iodobenzophenone

Cat. No.: B1614080
CAS No.: 890098-65-4
M. Wt: 333.12 g/mol
InChI Key: IFJKUYPPLVHWGX-UHFFFAOYSA-N
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Description

4-Cyano-3'-iodobenzophenone is a useful research compound. Its molecular formula is C14H8INO and its molecular weight is 333.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKUYPPLVHWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641541
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-65-4
Record name 4-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Elucidation of 4 Cyano 3 Iodobenzophenone

The synthesis of unsymmetrical diaryl ketones such as 4-Cyano-3'-iodobenzophenone can be approached through several established methodologies in organic chemistry. The primary strategies include Friedel-Crafts acylation and transition-metal-catalyzed cross-coupling reactions.

A traditional and direct method for the synthesis of this compound is the Friedel-Crafts acylation. nih.govlibretexts.orgbeilstein-journals.orgwhitman.edumt.comsigmaaldrich.commdpi.comresearchgate.net This reaction typically involves the electrophilic substitution of an activated aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

One plausible pathway is the acylation of iodobenzene (B50100) with 4-cyanobenzoyl chloride. beilstein-journals.org In this approach, the 4-cyanobenzoyl chloride acts as the acylating agent, and iodobenzene serves as the aromatic substrate. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion. whitman.edumt.com The reaction proceeds via the attack of the electron-rich iodobenzene on the acylium ion, followed by deprotonation to restore aromaticity and yield the desired product. The directing effect of the iodine atom on the benzene (B151609) ring will influence the regioselectivity of the acylation.

Alternatively, the Friedel-Crafts acylation can be performed using 3-iodobenzoyl chloride and benzonitrile (B105546). However, the cyano group is deactivating, which can make the reaction with benzonitrile more challenging. Therefore, the former route is generally considered more feasible.

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly versatile method for the synthesis of biaryl compounds and can be adapted for the preparation of diaryl ketones. mdpi.com

A potential Suzuki-Miyaura coupling route to this compound would involve the reaction of a 3-iodobenzoyl derivative with a 4-cyanophenylboronic acid or its corresponding ester. mdpi.comnih.gov This reaction is catalyzed by a palladium(0) complex in the presence of a base. The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts acylation.

Another palladium-catalyzed approach is the carbonylative coupling, where carbon monoxide is incorporated to form the ketone functionality. acs.org This could involve the coupling of 3-iodoaniline (B1194756) (after conversion to a diazonium salt) with 4-cyanobenzaldehyde (B52832) in the presence of a palladium catalyst and a carbon monoxide source.

Chemical and Physical Properties

The chemical and physical properties of 4-Cyano-3'-iodobenzophenone are dictated by the interplay of its constituent functional groups: the ketone, the cyano group, and the iodine atom.

PropertyValue
Molecular Formula C₁₄H₈INO
Molecular Weight 333.12 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents
Melting Point Not experimentally determined
Boiling Point Not experimentally determined

This table is based on the general properties of similar aromatic ketones and will be updated as experimental data becomes available.

The presence of the polar ketone and cyano groups, along with the large, polarizable iodine atom, suggests that this compound is a polar molecule. This polarity influences its solubility, with higher solubility expected in polar organic solvents. The melting and boiling points are anticipated to be relatively high due to the significant molecular weight and intermolecular dipole-dipole interactions.

Reactivity and Molecular Interactions

The reactivity of 4-Cyano-3'-iodobenzophenone is characterized by the chemical behavior of its distinct functional moieties.

The carbonyl group in benzophenones is electrophilic and can undergo nucleophilic addition reactions. sigmaaldrich.com However, the presence of the electron-withdrawing cyano group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. researchgate.net Conversely, the bulky iodine atom at the 3'-position may introduce some steric hindrance, potentially modulating the reactivity of the carbonyl group.

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions. These transformations offer pathways to further functionalize the molecule.

The carbon-iodine bond in the 3'-iodophenyl ring is a key site for further synthetic modifications. The iodine atom can be replaced by various functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. mt.comutdallas.edunih.govmdpi.com More commonly, the C-I bond is reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. libretexts.orguwindsor.carsc.org

Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. acs.orgnih.govnih.gov Upon absorption of UV light, they can be excited to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction and energy transfer processes. The presence of the heavy iodine atom in this compound could influence its photophysical properties, potentially enhancing intersystem crossing to the triplet state.

Structural Analysis

While the specific crystal structure of 4-Cyano-3'-iodobenzophenone has not been reported, insights can be gained from the known structures of related benzophenone (B1666685) derivatives.

In benzophenones, the two phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. nih.govresearchgate.net The dihedral angles between the phenyl rings and the carbonyl plane are influenced by the nature and position of the substituents. The presence of the relatively large iodine atom at the 3'-position is expected to contribute to a significant twist in the conformation of the molecule.

X-ray crystallographic studies of other substituted benzophenones reveal that the bond lengths and angles around the central carbonyl group are fairly consistent. mdpi.comnih.govresearchgate.netresearchgate.netsci-hub.cat The C=O bond length is typically around 1.22 Å, and the C-CO-C bond angle is approximately 120°. In the solid state, the crystal packing is influenced by intermolecular interactions such as dipole-dipole forces and, in some cases, halogen bonding involving the iodine atom.

Spectroscopic Data and Interpretation

The structural features of 4-Cyano-3'-iodobenzophenone can be elucidated through various spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the 4-cyanophenyl ring would likely appear as two doublets, characteristic of a para-substituted system. The protons on the 3-iodophenyl ring would exhibit a more complex splitting pattern due to their meta and ortho couplings.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), the cyano carbon (around 118 ppm), and the aromatic carbons. nih.govrsc.orgresearchgate.net The carbon attached to the iodine atom would have a chemical shift significantly influenced by the heavy atom effect.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl and cyano groups. libretexts.orgutdallas.edulibretexts.orgscribd.com The C=O stretch is expected to appear in the region of 1650-1670 cm⁻¹, and the C≡N stretch should be observed around 2220-2240 cm⁻¹. scribd.com Aromatic C-H and C=C stretching vibrations would also be present.

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature would be the isotopic pattern resulting from the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group, leading to the formation of acylium ions. whitman.edulibretexts.orglibretexts.orgyoutube.comyoutube.com

Applications in Scientific Research

While specific applications of 4-Cyano-3'-iodobenzophenone are not extensively documented, its structure suggests potential utility in several areas of research.

The benzophenone (B1666685) scaffold is present in a number of biologically active molecules. The cyano group is a common substituent in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. libretexts.org The iodine atom can be used as a handle for further chemical modification or for the introduction of radioisotopes for imaging studies. Diaryl ketone motifs are found in various kinase inhibitors, and this compound could serve as a building block for the synthesis of new potential therapeutic agents. semanticscholar.orgnih.govnih.govmdpi.comscielo.br

As a bifunctional molecule, this compound can serve as a versatile intermediate in organic synthesis. The reactive C-I bond allows for its use in cross-coupling reactions to build more complex molecular architectures. The carbonyl and cyano groups can be transformed into a variety of other functionalities.

Benzophenone derivatives are widely used as photoinitiators and photosensitizers. nih.govmdpi.comnih.govmdpi.com The presence of both a cyano group and a heavy iodine atom could modulate the photophysical properties of the molecule, making it a candidate for investigation in materials science applications, such as in the development of new photoluminescent materials or photodynamic therapy agents.

Derivatization and Functionalization Strategies

Synthetic Modifications at the Cyano Group

The cyano group (C≡N) on the 4-position of one of the phenyl rings is a versatile functional handle that can be transformed into several other important chemical moieties. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring to which it is attached.

One of the primary transformations of the cyano group is its conversion into a tetrazole ring. nih.govorganic-chemistry.orgnih.govrug.nl This is a significant modification as tetrazoles are considered bioisosteres of carboxylic acids, often used in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. nih.gov The synthesis of a tetrazole from a nitrile is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an organocatalyst. organic-chemistry.orgnih.gov

Another potential modification of the cyano group is its reduction. The electrochemical reduction of 4-cyanobenzophenone has been studied, indicating that the cyano group can undergo reduction, although the process is complex and influenced by reaction conditions. acs.org Chemical reduction of nitriles can lead to primary amines (R-CH₂NH₂) via catalytic hydrogenation or using reducing agents like lithium aluminum hydride. This transformation would provide a primary amine functionality, which is a key building block for further derivatization, such as amide bond formation.

The cyano group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com This conversion would transform the non-polar cyano group into a polar, ionizable carboxylic acid, drastically altering the molecule's solubility and chemical properties.

Transformation Reagents and Conditions Product Functional Group Potential Application
Tetrazole FormationNaN₃, Lewis Acid (e.g., ZnCl₂) or Organocatalyst5-substituted-1H-tetrazoleBioisostere for carboxylic acid in drug design
Reduction to AmineH₂, Pd/C or LiAlH₄Primary Amine (-CH₂NH₂)Further functionalization (e.g., amidation)
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Introduction of a polar, ionizable group

Transformations at the Benzophenone (B1666685) Core

The benzophenone core of 4-Cyano-3'-iodobenzophenone offers two primary sites for modification: the carbonyl group and the iodo-substituted aromatic ring.

The carbonyl group (C=O) is a classic electrophilic center that can undergo a variety of nucleophilic addition reactions. Reduction of the carbonyl group to a secondary alcohol (a benzhydrol derivative) can be accomplished using reducing agents such as sodium borohydride. lookchem.com More exhaustive reduction conditions, such as the Wolff-Kishner or Clemmensen reductions, can convert the carbonyl group into a methylene (B1212753) bridge (-CH₂-), thereby removing its polarity and hydrogen-bonding capability. youtube.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond (an alkene). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comudel.edulibretexts.org This reaction with a phosphorus ylide allows for the introduction of a wide variety of substituents, significantly expanding the molecular framework.

The iodo-substituent at the 3'-position of the second phenyl ring is a key site for derivatization through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent substrate for reactions such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. libretexts.orgresearchgate.netmdpi.com

Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, couples the aryl iodide with a terminal alkyne, introducing an alkynyl moiety. researchgate.netwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgscielo.org.mx

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the benzophenone scaffold.

Reaction Site Transformation Reagents and Conditions Product Feature
Carbonyl GroupReduction to AlcoholNaBH₄, MeOHSecondary alcohol
Carbonyl GroupReduction to MethyleneH₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)Methylene bridge
Carbonyl GroupWittig OlefinationPh₃P=CHR (Wittig reagent)Alkene
Iodo-substituted RingSuzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseBiaryl or alkyl-aryl linkage
Iodo-substituted RingSonogashira CouplingR-C≡CH, Pd/Cu catalyst, baseAryl-alkyne linkage
Iodo-substituted RingBuchwald-Hartwig AminationR₂NH, Pd catalyst, baseAryl-amine linkage

Conjugation with Other Molecular Scaffolds for Advanced Applications

The ability to conjugate this compound with other molecular scaffolds is critical for its application in creating complex molecular architectures with specific functions. The cross-coupling reactions mentioned previously are the primary methods for achieving such conjugations.

For instance, the Suzuki-Miyaura and Sonogashira coupling reactions can be used to link the benzophenone core to other aromatic or heterocyclic systems, polymers, or fluorescent dyes. This is particularly relevant in materials science for the development of novel organic electronic materials or sensors.

In the context of chemical biology, the benzophenone moiety itself is a well-known photoactivatable group. nih.govnih.govthermofisher.com Upon irradiation with UV light (typically around 350-360 nm), the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link. This property makes benzophenone derivatives valuable as photoaffinity labeling probes to identify protein-protein or drug-target interactions. nih.govnih.gov By using the iodo-substituent as a handle for conjugation, the this compound can be attached to a ligand, peptide, or other biomolecule of interest. rsc.org The resulting bifunctional probe can then be used to covalently trap and identify binding partners upon photoactivation.

The Buchwald-Hartwig amination allows for the direct conjugation of the benzophenone scaffold to molecules containing amine groups, such as amino acids, peptides, or synthetic polymers with pendant amine functionalities. This provides a direct route to bioconjugates with diverse structures and applications.

Conjugation Strategy Target Scaffold Feature Resulting Linkage Example Application Area
Suzuki-Miyaura CouplingBoronic acid/esterC-C (Aryl-Aryl)Organic electronics, fluorescent probes
Sonogashira CouplingTerminal alkyneC-C (Aryl-Alkyne)Molecular wires, functional polymers
Buchwald-Hartwig AminationPrimary/secondary amineC-N (Aryl-Amine)Bioconjugation, pharmaceutical synthesis
Photoaffinity LabelingC-H bonds in proximityC-CIdentifying protein-ligand interactions

Applications in Advanced Materials Science

Integration into Functional Organic Materials

The presence of the iodine atom on one of the phenyl rings of 4-Cyano-3'-iodobenzophenone makes it an ideal monomer for cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are powerful tools for the synthesis of conjugated polymers, where alternating single and double bonds lead to desirable electronic and optical properties. While specific research detailing the use of this compound in the synthesis of poly(aryl ether ketone)s (PAEKs) is not extensively documented in publicly available literature, the general reactivity of similar iodinated and cyanated benzophenone (B1666685) derivatives suggests its potential in this area.

The benzophenone moiety itself is a well-established component of high-performance polymers like PAEKs, known for their thermal stability and mechanical strength. The incorporation of a cyano group can further enhance the properties of these materials, for instance, by increasing their polarity or modifying their solubility and processing characteristics. The iodo-substituent provides a reactive handle to either polymerize the molecule or to attach other functional groups, thereby creating materials with specialized functions.

For instance, cyano-substituted conjugated polymers are actively researched for applications in organic photovoltaics. semanticscholar.orgresearchgate.netnih.gov The strong electron-withdrawing character of the cyano group helps to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can lead to higher open-circuit voltages in solar cell devices. semanticscholar.orgresearchgate.netnih.gov

Role in Photoactive Systems and Optoelectronic Applications

The benzophenone core of this compound is a known photosensitizer. This intrinsic property, combined with the electronic influence of the cyano group, makes it a promising candidate for the development of novel photoactive materials. Cyano-containing conjugated polymers have been successfully synthesized and utilized in light-emitting diodes (LEDs), demonstrating the potential of such materials in optoelectronic devices. rsc.org

The ability to tune the photophysical properties of conjugated polymers by modifying their chemical structure is a central theme in materials science. The combination of the benzophenone unit with a cyano substituent in this compound offers a molecular design strategy to create materials with specific light absorption and emission characteristics. For example, the introduction of cyano groups into conjugated polymers has been shown to influence their emission spectra and improve their performance as light-emitting materials. rsc.org

Below is a table summarizing the key functional groups of this compound and their potential roles in advanced materials.

Functional GroupPotential Role in Functional Materials
Benzophenone Core Provides structural rigidity, thermal stability, and inherent photosensitivity.
Cyano Group (-CN) Acts as a strong electron-withdrawing group, influencing electronic properties (e.g., HOMO/LUMO levels), enhancing polarity, and potentially improving charge transport.
Iodine Atom (-I) Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck) to form polymers and complex organic molecules.

A Comprehensive Review of this compound: Synthesis, Properties, and Applications

The chemical compound this compound is an aromatic ketone derivative featuring a cyano group and an iodine atom on separate phenyl rings. This unique substitution pattern imparts a distinct combination of electronic and steric properties, making it a molecule of interest in various fields of chemical research. This article provides a focused exploration of this compound, detailing its synthesis, chemical and physical characteristics, reactivity, and potential applications, while also looking ahead to future research directions.

Concluding Remarks and Future Research Outlook

A primary challenge in the study of 4-Cyano-3'-iodobenzophenone is the current lack of comprehensive experimental data. While its synthesis is achievable through established methods, detailed characterization and an exploration of its reactivity are still needed. Unexplored avenues include a systematic investigation of its photochemical properties, particularly the influence of the iodo and cyano substituents on the triplet state lifetime and reactivity. Furthermore, its potential as a precursor for the synthesis of novel heterocyclic compounds through reactions involving both the carbonyl and cyano functionalities remains to be investigated. The potential for halogen bonding interactions involving the iodine atom in crystal engineering and supramolecular chemistry is another area ripe for exploration.

Emerging synthetic methodologies, such as C-H activation and flow chemistry, could offer more efficient and sustainable routes to this compound and its derivatives. nih.govorganic-chemistry.org In terms of characterization, advanced techniques like solid-state NMR and ultrafast transient absorption spectroscopy could provide deeper insights into its solid-state structure and excited-state dynamics, respectively. Computational modeling, including density functional theory (DFT) calculations, can be employed to predict its geometric, electronic, and spectroscopic properties, guiding future experimental work. The development of innovative applications, for instance, as a probe for studying biological systems or as a component in novel organic electronic materials, represents a significant potential for innovation in the research of this intriguing molecule.

Q & A

Q. Can this compound serve as a precursor for photoactive metal complexes?

  • Answer: Yes. The iodine atom can be replaced via ligand exchange with transition metals (e.g., Cu, Pd). Researchers should:
  • Synthesize and characterize complexes using cyclic voltammetry to assess redox activity.
  • Test photocatalytic efficiency in model reactions (e.g., C–H activation) under visible light .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.